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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzophenone

Cat. No.: B188743 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-
(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and materials science

research. The document is intended for researchers, scientists, and drug development

professionals, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics.

Core Spectral Data
The structural integrity and purity of 4-(trifluoromethyl)benzophenone can be reliably

ascertained through a combination of spectroscopic techniques. The following sections and

tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum exhibits signals in the aromatic region,

consistent with the two phenyl rings. The electron-withdrawing trifluoromethyl group causes a

downfield shift of the protons on the substituted ring.
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.89 d
2H, ortho-protons on

trifluoromethyl-substituted ring

~7.81 m
2H, ortho-protons on

unsubstituted ring

~7.75 d
2H, meta-protons on

trifluoromethyl-substituted ring

~7.63 m
1H, para-proton on

unsubstituted ring

~7.51 m
2H, meta-protons on

unsubstituted ring

Table 1: ¹H NMR Spectral Data for 4-(Trifluoromethyl)benzophenone (400 MHz, CDCl₃).[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl

carbon, the trifluoromethyl carbon, and the aromatic carbons.
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Chemical Shift (δ) ppm Assignment

195.6 C=O (carbonyl)

140.7
Quaternary C (ipso- to C=O on CF₃-substituted

ring)

137.3
Quaternary C (ipso- to C=O on unsubstituted

ring)

134.4 (q) Quaternary C (ipso- to CF₃)

132.9 CH (para- on unsubstituted ring)

130.2 CH (ortho- on CF₃-substituted ring)

130.0 CH (ortho- on unsubstituted ring)

128.6 CH (meta- on unsubstituted ring)

125.6 (q) CH (meta- on CF₃-substituted ring)

123.6 (q) CF₃

Table 2: ¹³C NMR Spectral Data for 4-(Trifluoromethyl)benzophenone (100 MHz, CDCl₃).

Note: Quartets (q) are due to coupling with fluorine atoms.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 4-(trifluoromethyl)benzophenone is characterized by strong absorptions

corresponding to the carbonyl group and the C-F bonds of the trifluoromethyl group.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3070 Aromatic C-H stretch Medium

~1665 C=O (carbonyl) stretch Strong

~1600, ~1450 Aromatic C=C stretch Medium-Strong

~1320 C-F stretch (trifluoromethyl) Strong

~1170, ~1130 C-F stretch (trifluoromethyl) Strong

~850 C-H out-of-plane bend Strong

Table 3: Characteristic IR Absorption Bands for 4-(Trifluoromethyl)benzophenone.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

m/z Relative Intensity (%) Assignment

250.1 ~37 [M]⁺ (Molecular Ion)

173.1 ~26 [M - C₆H₅]⁺

145.0 ~26 [C₇H₄F₃]⁺

105.0 100 [C₆H₅CO]⁺ (Base Peak)

77.0 ~35 [C₆H₅]⁺

Table 4: Key Mass Spectrometry Data for 4-(Trifluoromethyl)benzophenone.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy
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A sample of 4-(trifluoromethyl)benzophenone (~10-20 mg) is dissolved in deuterated

chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz

NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired with a relaxation delay of

1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required

to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts

are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for

¹³C).

FT-IR Spectroscopy
For a solid sample, a small amount of 4-(trifluoromethyl)benzophenone is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small

amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the

empty sample holder (for KBr pellet) or clean ATR crystal is recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Mass spectral data is typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 4-
(trifluoromethyl)benzophenone in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC. The compound is separated from the solvent and any

impurities on a capillary column and then introduced into the mass spectrometer. The EI source

bombards the molecules with electrons (typically at 70 eV), causing ionization and

fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge

ratio.

Workflow Visualization
The general workflow for the spectral analysis of a chemical compound like 4-
(trifluoromethyl)benzophenone is illustrated below.
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General workflow for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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